[1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl]methanamine hydrochloride
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Overview
Description
“[1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-5-yl]methanamine hydrochloride” is a chemical compound with the empirical formula C10H22Cl2N2O . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in a dry reaction flask . The reaction mixture is immersed in a cold well at -60 degrees Celsius and the methylmagnesium bromide is added via a syringe over 8 minutes . The temperature of the cold well is raised to 0 degrees Celsius over 6 hours, after which the reaction mixture is diluted with water and ethyl acetate and vigorously stirred for 10 minutes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC1CCN(C2CCOCC2)CC1.[H]Cl.[H]Cl
. This indicates that the compound contains a tetrahydropyran ring attached to an imidazole ring via a methanamine linker . Chemical Reactions Analysis
In organic synthesis transformations, the carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds . In addition, the carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 257.20 . The InChI key for this compound isHYXJEJRVAXONMK-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Biological Evaluation of Tetra Hydro Imidazo Pyrazine Derivatives : Novel Tetra hydro imidazo pyrazine derivatives were synthesized and characterized for their antioxidant and antidiabetic activities. These compounds demonstrated remarkable inhibitory activities through molecular docking, QSAR studies, and pharmacological evaluation, suggesting their potential in developing therapeutic agents (Prashanthi et al., 2016).
Chemical Reactions and Mechanisms
- A Domino Fusion of Organic Ligand Dependent on Metal-Induced and Oxygen Insertion : This study reports on the complex reactions of metal-induced synthesis and oxygen insertion, demonstrating the versatility of pyrazine and imidazole derivatives in forming large molecules unachievable by common organic synthesis methods. Such processes could be vital for the development of new materials or chemical entities (Chen et al., 2020).
Advanced Materials
- Facile Synthesis of Novel Blue Light and Large Stoke Shift Emitting Tetradentate Polyazines : This research involved the synthesis of new imidazo[1,5-a]pyridines displaying tuneable luminescence and quantum yields. Such materials are promising for technological applications, indicating the potential use of similar chemical structures in the development of advanced materials and optical devices (Volpi et al., 2017).
Molecular Design and Docking Studies
- Synthesis, Characterization, Docking, and Biological Evaluation : The study emphasizes the importance of molecular docking and QSAR studies in evaluating the biological activities of synthesized compounds. The research underscores the compound's potential for antioxidant and antidiabetic activities, demonstrating the scientific application of such chemicals in understanding biological interactions and drug design (Prashanthi et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
[3-(oxan-4-yl)imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c10-5-9-6-11-7-12(9)8-1-3-13-4-2-8;/h6-8H,1-5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZWSWCGKJQBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=NC=C2CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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